molecular formula C6H2F8O2 B6343842 Hexafluoroisopropyl 2,3-difluoroacrylate CAS No. 132433-81-9

Hexafluoroisopropyl 2,3-difluoroacrylate

Cat. No.: B6343842
CAS No.: 132433-81-9
M. Wt: 258.07 g/mol
InChI Key: NLBCHYSFUCUDGY-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexafluoroisopropyl 2,3-difluoroacrylate is a fluorinated organic compound with the molecular formula C6H2F8O2 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Chemical Reactions Analysis

Hexafluoroisopropyl 2,3-difluoroacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Hexafluoroisopropyl 2,3-difluoroacrylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Hexafluoroisopropyl 2,3-difluoroacrylate involves its interaction with molecular targets through its fluorine atoms. These interactions can stabilize or destabilize certain molecular structures, influencing the reactivity and outcome of chemical reactions. The compound’s high electronegativity and low nucleophilicity play crucial roles in its reactivity, often facilitating the formation of stable intermediates and products .

Comparison with Similar Compounds

Hexafluoroisopropyl 2,3-difluoroacrylate can be compared with other fluorinated acrylates, such as:

The uniqueness of this compound lies in its high fluorine content, which imparts exceptional chemical resistance, stability, and reactivity, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl (E)-2,3-difluoroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F8O2/c7-1-2(8)3(15)16-4(5(9,10)11)6(12,13)14/h1,4H/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBCHYSFUCUDGY-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)OC(C(F)(F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(=O)OC(C(F)(F)F)C(F)(F)F)/F)\F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.